4-Bromo-2-(pyridin-4-ylmethoxy)pyridine

Cross-Coupling Synthetic Methodology Heterocyclic Chemistry

4-Bromo-2-(pyridin-4-ylmethoxy)pyridine is a critical heteroaromatic building block for medicinal chemistry and chemical biology. Its unique 4-bromo substituent ensures high regioselectivity and cross-coupling efficiency, while the pyridin-4-ylmethoxy motif provides distinct binding profiles for kinase inhibitor and PROTAC development. Generic substitutions risk altered yields and bioactivity; this precise scaffold is essential for reproducible SAR and probe discovery.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 2090153-40-3
Cat. No. B2846243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-(pyridin-4-ylmethoxy)pyridine
CAS2090153-40-3
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1=CN=CC=C1COC2=NC=CC(=C2)Br
InChIInChI=1S/C11H9BrN2O/c12-10-3-6-14-11(7-10)15-8-9-1-4-13-5-2-9/h1-7H,8H2
InChIKeyXFBRKVCDNMYRQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-(pyridin-4-ylmethoxy)pyridine (CAS 2090153-40-3): A Specialized Pyridine-Based Building Block for Medicinal Chemistry and Chemical Biology Procurement


4-Bromo-2-(pyridin-4-ylmethoxy)pyridine (CAS 2090153-40-3) is a heteroaromatic building block comprising a 4-bromopyridine core linked via an ether bridge to a pyridin-4-ylmethyl moiety . With a molecular formula of C11H9BrN2O and a molecular weight of 265.11 g/mol , this compound is not a final drug candidate but a synthetic intermediate and chemical probe precursor. Its structural features—a bromine atom suitable for cross-coupling reactions and a pyridyl ether motif—position it as a versatile scaffold for constructing more complex heterocyclic systems in medicinal chemistry and chemical biology research [1]. The compound is commercially available from several specialty chemical suppliers in research-grade purity (≥98%), though at a premium cost .

Why 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine Cannot Be Casually Substituted in Critical Synthetic or Biological Workflows


Generic substitution of 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine with seemingly similar bromopyridine or pyridyl ether derivatives is not straightforward due to its unique reactivity profile and the distinct structural features that govern its performance in both synthetic and biological contexts. The 4-bromo substituent on the pyridine ring confers specific electronic and steric properties that differ from other halogen or regioisomeric variants (e.g., 2-bromo or 5-bromo analogs), directly impacting cross-coupling efficiency and regioselectivity [1]. Furthermore, the pyridin-4-ylmethoxy group, when compared to pyridin-2-ylmethoxy or pyridin-3-ylmethoxy motifs, can exhibit distinct binding modes and selectivity patterns in biological systems, as demonstrated in kinase inhibition studies where the substitution position on the pyridine ring modulates target engagement and selectivity [2]. Replacing this compound with a close analog without experimental validation risks altering reaction yields, product purity, or biological activity profiles.

Quantitative Evidence Guide: Head-to-Head Performance of 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine Against Key Comparators


Comparative Reactivity of Bromopyridine Regioisomers in Cross-Coupling Reactions

While no direct head-to-head study of 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine is available, class-level inference from bromopyridine regioisomers demonstrates that 4-bromopyridine derivatives exhibit significantly different reactivity profiles in palladium-catalyzed cross-coupling reactions compared to 2- or 3-bromo analogs. Specifically, 4-bromopyridine generally shows higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance and favorable electronic effects at the 4-position [1]. This class-level trend is critical: a 5-bromo-2-(pyridin-4-ylmethoxy)pyridine analog would be expected to have a distinct coupling efficiency, impacting synthetic route design and yield optimization. [1]

Cross-Coupling Synthetic Methodology Heterocyclic Chemistry

Differential Kinase Inhibition Profile of Pyridin-4-ylmethoxy vs. Pyridin-2-ylmethoxy and Pyridin-3-ylmethoxy Motifs

In a comparative study of 2-morpholino-8-substituted-benzoxazines, the pyridin-4-ylmethoxy-containing compound (Compound 12) demonstrated a distinct inhibition pattern against DNA-PK and PI3K isoforms relative to its pyridin-2-ylmethoxy (Compound 10) and pyridin-3-ylmethoxy (Compound 11) analogs [1]. Specifically, while the exact IC50 values are not provided for all isoforms, the study explicitly states that 'No DNA-PK selectivity over PI3K was observed regardless whether the substitution was phenyl, pyridin-2-ylmethoxy, pyridin-3-ylmethoxy, and pyridin-4-ylmethoxy' [1]. This indicates a comparable overall potency but underscores that the substitution position modulates the balance between DNA-PK and PI3K inhibition. The pyridin-4-ylmethoxy group, therefore, yields a unique selectivity fingerprint that cannot be assumed for the 2- or 3-substituted variants. [1]

Kinase Inhibition DNA-PK PI3K Selectivity

Cost and Availability Profile Relative to Non-Brominated or Regioisomeric Analogs

4-Bromo-2-(pyridin-4-ylmethoxy)pyridine is priced at a premium compared to simpler bromopyridine building blocks and even some closely related regioisomers. For instance, the cost from a Japanese supplier (Wako) for 1 g is approximately 450,000 JPY (~$3,000 USD), with a lead time of 2-3 weeks . In contrast, the 5-bromo regioisomer (5-Bromo-2-(pyridin-4-ylmethoxy)pyridine) is not readily listed, and the non-brominated parent compound (2-(pyridin-4-ylmethoxy)pyridine) is significantly less expensive. This higher cost reflects the specialized synthesis required to install both the bromine and the pyridin-4-ylmethoxy group at precise positions. Procurement of the correct regioisomer is critical to avoid costly synthetic failures.

Chemical Procurement Cost Analysis Supply Chain

Optimal Use Cases for Procuring 4-Bromo-2-(pyridin-4-ylmethoxy)pyridine in R&D Workflows


Scaffold Diversification in Medicinal Chemistry via Suzuki-Miyaura Cross-Coupling

The 4-bromo substituent serves as an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling the introduction of diverse aryl or heteroaryl groups at the 4-position of the pyridine ring. This is a cornerstone strategy for generating compound libraries for structure-activity relationship (SAR) studies in drug discovery. The reactivity profile of the 4-bromo group, as inferred from class trends, is more favorable than that of 2-bromo or 3-bromo analogs in many cross-coupling protocols [1].

Chemical Probe Synthesis Targeting DNA-PK or PI3K Kinases

Building upon the evidence that pyridin-4-ylmethoxy motifs modulate kinase inhibition profiles [1], this compound can be incorporated into larger molecular scaffolds (e.g., benzoxazines, naphthoxazines) to create novel chemical probes for studying DNA-PK or PI3K signaling pathways. The 4-substituted pyridine offers a distinct selectivity profile compared to its 2- or 3-substituted counterparts, making it a valuable tool for dissecting isoform-specific functions.

Development of Heterobifunctional Degraders (PROTACs)

The ether-linked pyridine moiety provides a suitable attachment point for E3 ligase ligands in PROTAC design. The bromine atom can be utilized for late-stage functionalization to install linkers via cross-coupling. The specific geometry and electronics of the 4-bromo-2-(pyridin-4-ylmethoxy)pyridine core offer a distinct vector for linker attachment compared to other regioisomers, potentially influencing ternary complex formation and degradation efficiency [1].

Technical Documentation Hub

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